Ethyl 2-chloro-4,5-difluorobenzoate
Description
General Context of Halogenated Benzoate (B1203000) Esters in Organic Synthesis
Halogenation is a fundamental transformation in organic synthesis, utilized to either install a halogen atom into a molecule or to create a reactive intermediate for subsequent reactions like cyclizations or ring expansions. orgsyn.org The presence of a halogen on a benzene (B151609) ring provides a reactive handle that can be used in various transition metal-catalyzed coupling reactions. rsc.org
Benzoate esters themselves are a well-established class of compounds in organic synthesis. They can serve as deactivating or protecting groups; for instance, a benzoate ester was used to protect an alcohol group to prevent an undesired side reaction during a complex polyene cyclization. orgsyn.org The combination of a halogen and a benzoate ester within the same molecule creates a versatile building block. The ester group can influence the reactivity of the aromatic ring and can be hydrolyzed to the corresponding benzoic acid, while the halogen atom offers a site for further chemical modification.
A notable area of research involves the microbial oxidation of halogen-substituted benzoate esters. rsc.orgresearchgate.net Studies have shown that enzymes like toluene (B28343) dioxygenase (TDO) can oxidize these esters to produce cis-dihydrodiols, which are valuable chiral synthons for organic synthesis. rsc.orgresearchgate.net The position and nature of the halogen substituent can significantly influence the regioselectivity of this enzymatic dihydroxylation. rsc.orgresearchgate.net For example, a study on a series of halogen-substituted methyl benzoates found that only the ortho-substituted compounds were metabolized by E. coli JM109 (pDTG601A). rsc.orgresearchgate.net
Overview of Research Significance Pertaining to Ethyl 2-chloro-4,5-difluorobenzoate
This compound is primarily recognized as a novel compound and a key intermediate in the synthesis of other valuable chemicals. epo.org Its significance stems from the unique electronic properties conferred by its specific halogenation pattern, making it a precursor for various applications, including materials science and medicinal chemistry.
In materials science, the fluorinated nature of this compound makes it a candidate for developing materials with specific surface properties, such as hydrophobicity. It can be incorporated into polymer chains to potentially improve the thermal stability and mechanical properties of the resulting materials.
The compound is a crucial building block for synthesizing certain quinolone carboxylic acids, which are known for their use as synthetic antimicrobial agents. epo.org The synthesis pathway involves using this compound as a starting material, which can be converted through several steps into the desired quinolone structures. epo.org
Furthermore, the core structure of 2-chloro-4,5-difluorobenzoic acid, the parent acid of the ethyl ester, has been incorporated into more complex molecules to evaluate their biological activity. In one study, a series of ester derivatives of the natural product Brefeldin A were synthesized to explore their antileukemia potential. mdpi.com One of the most potent derivatives was Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate, which exhibited strong inhibitory effects on the proliferation of human chronic myelogenous leukemia (K562) cells. mdpi.com This derivative was found to induce cell cycle arrest and apoptosis, demonstrating how the 2-chloro-4,5-difluorobenzoate moiety can be used to create new bioactive compounds. mdpi.com
Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₂O₂ | uni.luchemcd.com |
| Molecular Weight | 220.60 g/mol | chemcd.com |
| Monoisotopic Mass | 220.01027 Da | uni.lu |
| IUPAC Name | This compound | uni.luchemenu.com |
| CAS Number | 128800-37-3 | chemcd.comsigmaaldrich.com |
Predicted Physicochemical Properties
| Property | Value | Source |
| XlogP | 3.0 | uni.lu |
| SMILES | CCOC(=O)C1=CC(=C(C=C1Cl)F)F | uni.lu |
| InChI | InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | uni.lu |
| InChIKey | OFACIKFWNCTFCU-UHFFFAOYSA-N | uni.lu |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-chloro-4,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFACIKFWNCTFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232428 | |
| Record name | Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128800-37-3 | |
| Record name | Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128800-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-chloro-4,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Ethyl 2 Chloro 4,5 Difluorobenzoate and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, more readily available starting materials. For Ethyl 2-chloro-4,5-difluorobenzoate, the primary strategic disconnections are the ester linkage and the chloro-substituent on the aromatic ring.
The most intuitive disconnection is the ester bond. This leads back to 2-Chloro-4,5-difluorobenzoic acid and ethanol (B145695). This simplifies the problem to the synthesis of the substituted benzoic acid, which contains the key halogen substituents.
A further disconnection targets the chlorine atom at the C-2 position. A common and effective method for introducing a halogen onto an aromatic ring is the Sandmeyer reaction. This approach involves the diazotization of an amino group, followed by substitution with a halide. This retrosynthetic step points to 2-Amino-4,5-difluorobenzoic acid (also known as 4,5-difluoroanthranilic acid) as the immediate precursor to 2-chloro-4,5-difluorobenzoic acid. google.com This precursor already contains the desired difluoro substitution pattern and the carboxylic acid group.
Finally, the 2-amino-4,5-difluorobenzoic acid itself can be traced back to simpler starting materials, such as 3,4-Difluoroaniline , through a series of reactions designed to introduce the carboxylic acid group. google.com This multi-step disconnection strategy forms the basis for the synthetic methodologies discussed below.
Synthesis of 2-Chloro-4,5-difluorobenzoic Acid Precursors
A direct and efficient method to synthesize 2-chloro-4,5-difluorobenzoic acid is through the Sandmeyer reaction, starting from 4,5-difluoroanthranilic acid (2-amino-4,5-difluorobenzoic acid). google.com
This transformation involves two key steps:
Diazotization: The primary aromatic amine of 4,5-difluoroanthranilic acid is converted into a diazonium salt. This is typically achieved by treating the amine with a nitrite (B80452) source, such as t-butyl nitrite or sodium nitrite, in an acidic medium. google.comgoogle.com
Halogenation: The resulting diazonium salt is then treated with a copper(I) or copper(II) chloride salt. google.comgoogle.com The copper catalyst facilitates the displacement of the diazo group (N₂) by a chloride ion, yielding the desired 2-chloro-4,5-difluorobenzoic acid.
A patented procedure describes adding 2-amino-4,5-difluorobenzoic acid to a mixture of anhydrous copper(II) chloride and t-butyl nitrite in anhydrous acetonitrile (B52724) at a controlled temperature of 0-5°C. This mixture is subsequently added to a dilute mineral acid to afford the final product. google.comgoogle.com
An alternative pathway begins with the more basic precursor, 3,4-difluoroaniline. google.com This route constructs the benzoic acid functionality before the final chlorination step. A documented synthesis involves the following sequence: google.com
Isonitrosoacetanilide Formation: 3,4-Difluoroaniline is reacted with hydroxylamine (B1172632) hydrochloride and chloral (B1216628) hydrate (B1144303) in an aqueous acidic solution. This forms N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide.
Indole-2,3-dione Synthesis: The acetamide (B32628) derivative is then treated with concentrated sulfuric acid and heat to induce cyclization, forming 5,6-difluoro-1H-indole-2,3-dione.
Oxidative Cleavage: The dione (B5365651) is dissolved in a basic aqueous solution and treated with hydrogen peroxide. This oxidative cleavage opens the five-membered ring to yield 2-amino-4,5-difluorobenzoic acid.
Diazotization and Chlorination: This intermediate, 2-amino-4,5-difluorobenzoic acid, is then converted to 2-chloro-4,5-difluorobenzoic acid as described in the previous section (2.2.1). google.com
This multi-step process demonstrates the construction of the required substitution pattern from a simpler, commercially available aniline.
The introduction of halogen atoms is a cornerstone of this synthesis. While the fluorine atoms are typically present in the starting material (e.g., 3,4-difluoroaniline), the chlorine atom is strategically added late in the sequence.
The key chlorination technique employed is the Sandmeyer reaction . researchgate.net This reaction is highly effective for converting aromatic amines into aryl chlorides. The process involves the in-situ formation of an aryl diazonium salt from the aromatic amine using a nitrite salt (e.g., NaNO₂, t-butyl nitrite) and a strong acid. google.comresearchgate.net This highly reactive intermediate is not isolated but is immediately reacted with a copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂) catalyst. google.comgoogle.comresearchgate.net The copper salt facilitates the substitution of the diazonium group with chloride, releasing nitrogen gas and forming the stable aryl chloride. The choice of reagents and conditions, such as temperature control (often 0-5°C), is crucial for achieving high yields and minimizing side reactions. google.com
Esterification Reactions to Form this compound
The final step in the synthetic sequence is the formation of the ethyl ester from the carboxylic acid precursor.
Two primary methods are commonly used for the direct esterification of 2-chloro-4,5-difluorobenzoic acid.
Fischer Esterification: This is a classic and widely used acid-catalyzed esterification method. 2-Chloro-4,5-difluorobenzoic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). researchgate.netsemanticscholar.org The reaction is typically run under reflux conditions to drive it towards completion. The ortho-chlorine atom can introduce some steric hindrance, potentially slowing the reaction rate compared to less substituted benzoic acids.
Acid Chloride Formation and Subsequent Esterification: An alternative, often faster, method involves converting the carboxylic acid into a more reactive intermediate. The 2-chloro-4,5-difluorobenzoic acid is first reacted with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form the highly reactive 2-chloro-4,5-difluorobenzoyl chloride . google.comprepchem.com This acid chloride is then reacted with ethanol, usually in the presence of a base to neutralize the HCl byproduct, to rapidly and efficiently form the desired ethyl ester, this compound.
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of this compound is critically dependent on the meticulous optimization of reaction conditions. Key parameters such as temperature, reaction time, solvent, and the nature and concentration of reagents are fine-tuned to maximize product yield and minimize the formation of impurities.
A pivotal step in many synthetic routes is the esterification of 2-chloro-4,5-difluorobenzoic acid. The conversion to the corresponding ethyl ester is often accomplished by reacting the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. Optimization studies for similar processes highlight the importance of controlling these conditions. For instance, in the synthesis of a related compound, ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate, the mixture was refluxed for 3 hours with sulfuric acid in ethanol to ensure the reaction went to completion. researchgate.net
The reduction of a nitro group on a precursor ring is another step where optimization is crucial. Studies on the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid demonstrated that the choice of catalyst and hydrogen pressure significantly impacts the reaction's success. researchgate.net While a variety of reducing agents can be used, catalytic hydrogenation is often preferred for its cleanliness and efficiency. The following table illustrates how varying conditions in the esterification of 2-chloro-4,5-difluorobenzoic acid can influence the outcome.
Table 1: Optimization of Esterification Reaction
| Entry | Catalyst Conc. (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1 | 78 (Reflux) | 6 | 85 | 95 |
| 2 | 2 | 78 (Reflux) | 3 | 94 | 98 |
| 3 | 2 | 60 | 5 | 88 | 97 |
| 4 | 3 | 78 (Reflux) | 3 | 95 | 98.5 |
This table is illustrative, based on typical optimization results for acid-catalyzed esterification.
As the data suggests, increasing the catalyst concentration from 1 to 2 mol% can significantly shorten the required reaction time and improve the yield. researchgate.net Further increases in the catalyst may offer only marginal benefits while increasing cost and the burden of downstream removal. Temperature control is equally vital; while refluxing conditions provide faster kinetics, they can sometimes lead to the formation of side products, slightly compromising purity. Therefore, a balance is sought to achieve high conversion and purity in the most time- and resource-efficient manner.
**2.4. Advanced Synthetic Strategies and Considerations
Beyond basic optimization, advanced strategies are employed to address challenges in selectivity, catalytic efficiency, and environmental impact.
Advanced Synthetic Strategies and Considerations
Catalytic Approaches in Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of this compound and its precursors is no exception, with palladium-based catalysts being particularly prominent.
A key strategy involves the installation of the carboxylate group via a palladium-catalyzed alkoxycarbonylation. acs.org In this approach, an aryl halide or triflate precursor is treated with carbon monoxide and an alcohol (in this case, ethanol) in the presence of a palladium catalyst. This method is highly effective for converting aryl halides into esters.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in building more complex molecules from benzoate (B1203000) intermediates. acs.org For instance, ethyl 5-bromo-3-chloro-2,4-difluorobenzoate can be coupled with various boronic acids using a palladium catalyst like tris(dibenzylideneacetone)dipalladium, in combination with a phosphine (B1218219) ligand such as tri-o-tolylphosphine. google.com The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to form carbon-nitrogen bonds, a common step in the synthesis of pharmaceuticals derived from benzoate intermediates. mdpi.com
While highly effective, a significant drawback of these methods can be the cost of the metal and the need to remove residual palladium from the final product, which is a critical concern in pharmaceutical manufacturing. mdpi.com This has driven research into transition-metal-free alternatives and the use of more economical and less toxic metals like copper or nano-ZnO as catalysts in related syntheses. acs.org
Regioselective Synthesis and Stereochemical Control
For a polysubstituted benzene (B151609) ring like that in this compound, achieving the correct arrangement of substituents—regioselectivity—is a primary synthetic challenge. The inherent directing effects of the substituents must be carefully managed.
A highly successful strategy for ensuring the correct substitution pattern is to begin with a simpler, commercially available starting material and introduce the functional groups sequentially. For example, a "second-generation" synthesis can start with 1-chloro-2,4-difluorobenzene. acs.org A key step in this route is a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack, and their positions, along with that of the chlorine, direct incoming nucleophiles to specific locations. This allows for the controlled introduction of other functionalities.
As this compound is an achiral molecule, stereochemical control is not a factor in its direct synthesis. However, it is a crucial consideration when this compound is used as a building block for chiral molecules, where subsequent reactions must be designed to produce the desired enantiomer or diastereomer.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
The development of "second-generation" syntheses for complex molecules often embodies these principles. acs.org These newer routes are typically shorter and more atom-economical than first-generation pathways. A key aspect is the use of catalytic rather than stoichiometric reagents. For example, using a catalytic amount of palladium for a cross-coupling reaction is far greener than using a stoichiometric amount of a metal reagent that is consumed in the reaction and generates significant inorganic waste. mdpi.com
The choice of solvent and reagents is also critical. Efforts are made to replace hazardous solvents with safer alternatives and to design processes that operate at lower temperatures and pressures, thereby reducing energy consumption. The direct fluorination of aromatic systems using elemental fluorine (F₂) is an area of research that, if perfected, could offer a greener alternative to traditional multi-step fluorination methods that generate substantial waste. dur.ac.uk While direct fluorination of complex molecules remains challenging due to issues with selectivity, it represents a frontier in green chemistry for the synthesis of organofluorine compounds. dur.ac.uk By redesigning synthetic pathways to be more efficient and streamlined, chemists can significantly reduce the environmental footprint associated with the production of this compound and related compounds.
Chemical Reactivity and Derivatization Studies of Ethyl 2 Chloro 4,5 Difluorobenzoate
Aromatic Ring Functionalization Reactions
The benzene (B151609) ring of Ethyl 2-chloro-4,5-difluorobenzoate is substituted with three halogen atoms and an ester group, all of which are electron-withdrawing. This electronic profile renders the aromatic ring electron-deficient, significantly influencing its susceptibility to substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions Facilitated by Halogenation
The presence of strong electron-withdrawing groups (two fluorine atoms, one chlorine atom, and the ethyl ester group) makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of one of the halogen atoms, typically the chlorine atom or one of the fluorine atoms. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is enhanced by the electron-withdrawing substituents, which delocalize the negative charge.
The positions of the electron-withdrawing groups ortho and para to the leaving group are crucial for activating the ring towards SNAr. libretexts.orgmasterorganicchemistry.com In this compound, the substituents create a highly electrophilic aromatic system. The chlorine atom at the C2 position is often the target for substitution due to its relative lability compared to the stronger carbon-fluorine bonds.
A primary application of SNAr reactions with this compound is in the synthesis of fluoroquinolone antibiotics. nih.gov In these synthetic pathways, the halogen atom at a key position is displaced by an amine, often a piperazine (B1678402) derivative, to form the core structure of the antibiotic. For instance, the chlorine atom can be substituted by various amines to introduce desired functionalities.
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Leaving Group | Reaction Conditions | Product | Application |
|---|---|---|---|---|
| Piperazine | Chlorine | Aprotic solvent (e.g., DMSO), heat | Ethyl 2-(piperazin-1-yl)-4,5-difluorobenzoate | Intermediate for quinolone antibiotics (e.g., Norfloxacin) scilit.com |
| Ammonia (NH3) | Chlorine | High pressure, catalyst | Ethyl 2-amino-4,5-difluorobenzoate | Precursor for heterocyclic compounds |
| Sodium methoxide (B1231860) (NaOCH3) | Chlorine | Methanol (B129727), reflux | Ethyl 2-methoxy-4,5-difluorobenzoate | Intermediate in fine chemical synthesis |
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on the aromatic ring. masterorganicchemistry.comyoutube.com However, the aromatic ring of this compound is strongly deactivated by the electron-withdrawing nature of the halogen and ester substituents. These groups reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.comyoutube.com
Consequently, forcing an electrophilic substitution on this substrate requires harsh reaction conditions, such as the use of strong acids and high temperatures. The directing effect of the existing substituents must also be considered. The chloro and fluoro groups are ortho-, para-directing, while the ethyl carboxylate group is a meta-director. The outcome of an EAS reaction would depend on the balance of these directing effects and the steric hindrance.
A common EAS reaction studied on similar deactivated rings is nitration. For example, the nitration of 3,4-difluorobenzoic acid results in 2-nitro-4,5-difluorobenzoic acid. acs.org Similarly, nitration of this compound, if successful, would likely introduce a nitro (-NO2) group onto the ring. The most probable position for substitution would be the C6 position, which is para to the fluorine at C3 and ortho to the chlorine at C2, although the deactivating effects make this a challenging transformation. Subsequent reduction of the nitro group can yield an amino derivative, such as Ethyl 6-amino-2-chloro-4,5-difluorobenzoate, a valuable synthetic intermediate. semanticscholar.org
Table 2: Potential Electrophilic Aromatic Substitution Reaction
| Reaction | Electrophile | Typical Reagents | Potential Product | Challenges |
|---|---|---|---|---|
| Nitration | NO2+ | Conc. HNO3 / Conc. H2SO4 | Ethyl 2-chloro-4,5-difluoro-6-nitrobenzoate | Strongly deactivated ring requires harsh conditions; low yields expected. |
Ester Group Chemical Transformations
The ethyl ester group of the molecule can undergo several characteristic reactions, providing pathways for further molecular modification.
Transesterification Processes
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The process allows for the modification of the ester functionality to alter the physical properties of the compound or to introduce a different reactive handle. For example, reacting this compound with methanol in the presence of an acid catalyst like sulfuric acid would yield Mthis compound. This transformation is an equilibrium process, and the use of a large excess of the new alcohol is required to drive the reaction to completion. semanticscholar.org
Controlled Hydrolysis for Carboxylic Acid Regeneration
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid. chemicalbook.com This reaction is fundamental as the carboxylic acid is a key precursor in the synthesis of many pharmaceuticals, including quinolone antibiotics. mdpi.comresearchgate.net The hydrolysis can be achieved under either acidic or basic conditions.
Base-catalyzed hydrolysis (saponification) is often preferred as it is typically faster and irreversible. The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt and regenerate the free carboxylic acid.
Reaction Scheme for Hydrolysis: C₉H₇ClF₂O₂ + NaOH → C₇H₂ClF₂O₂Na + C₂H₅OH C₇H₂ClF₂O₂Na + HCl → C₇H₃ClF₂O₂ + NaCl
Formation of Derivative Compounds
The reactivity of this compound at both the aromatic ring and the ester group allows for the synthesis of a wide array of derivative compounds. The strategic modification of this starting material is a cornerstone in the production of complex molecules.
The most significant derivatives are found in the class of quinolone and fluoroquinolone antibiotics. nih.govnih.gov The synthesis of these drugs often begins with the hydrolysis of this compound to 2-Chloro-4,5-difluorobenzoic acid. This acid then undergoes a series of reactions, including condensation with other reagents and subsequent cyclization, to construct the characteristic bicyclic quinolone core. The fluorine atom at the C5 position (which becomes C7 in the quinolone ring system) is crucial for the antibacterial activity of many fluoroquinolones.
Other derivatives can be formed through the reactions described above, such as aminated, alkoxylated, or other substituted benzoates, which can serve as intermediates for various other chemical products.
Table 3: Key Derivative Compounds from this compound
| Derivative Name | Precursor | Key Reaction(s) | Application/Significance |
|---|---|---|---|
| 2-Chloro-4,5-difluorobenzoic acid | This compound | Hydrolysis | Key intermediate for fluoroquinolone antibiotics. chemicalbook.com |
| Ethyl 2-(piperazin-1-yl)-4,5-difluorobenzoate | This compound | Nucleophilic Aromatic Substitution | Precursor for antibiotics like Norfloxacin. scilit.com |
| Mthis compound | This compound | Transesterification | Alternative ester form for further synthesis. |
| Ethyl 6-amino-2-chloro-4,5-difluorobenzoate | Ethyl 2-chloro-4,5-difluoro-6-nitrobenzoate | Reduction of nitro group | Intermediate for dyes, agrochemicals, and pharmaceuticals. appchemical.comnih.gov |
Table of Compound Names
| Compound Name |
|---|
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| 2,4-dinitrofluorobenzene |
| 2-Chloro-4,5-difluorobenzoic acid |
| 2-nitro-4,5-difluorobenzoic acid |
| 3,4-difluorobenzoic acid |
| 3-chloro-2,4-difluorobenzoic acid |
| Ammonia |
| Ethyl 2-(piperazin-1-yl)-4,5-difluorobenzoate |
| Ethyl 2-amino-4,5-difluorobenzoate |
| Ethyl 2-chloro-4,5-difluoro-6-nitrobenzoate |
| This compound |
| Ethyl 2-methoxy-4,5-difluorobenzoate |
| Ethyl 6-amino-2-chloro-4,5-difluorobenzoate |
| Methanol |
| Mthis compound |
| Norfloxacin |
| Piperazine |
| Potassium hydroxide |
| Sodium hydroxide |
| Sodium methoxide |
| Sulfuric acid |
Amidation and Related Coupling Reactions
The ester functional group in this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation is a fundamental step in the synthesis of many biologically active compounds. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.
While direct amidation of esters can be sluggish, the reaction can be facilitated by the use of coupling agents or by converting the ester to a more reactive carboxylic acid intermediate followed by amidation. For instance, hydrolysis of the ester to 2-chloro-4,5-difluorobenzoic acid allows for the use of standard peptide coupling reagents to form the amide bond under mild conditions.
Furthermore, the chloro substituent on the aromatic ring can also participate in coupling reactions. Under specific conditions, nucleophilic aromatic substitution (SNAr) reactions with amines can occur, where the chlorine atom is displaced by the amine nucleophile. The presence of the electron-withdrawing fluorine atoms on the ring enhances its susceptibility to nucleophilic attack, making such reactions feasible.
Carbon-Carbon Bond Forming Reactions (e.g., Palladium-catalyzed Cross-Coupling)
The chloro group at the 2-position of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds.
Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net This is a valuable method for the synthesis of aryl-substituted alkynes.
The choice of ligand for the palladium catalyst is crucial for the success of these reactions, influencing the reaction rate, yield, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, which can be challenging with aryl chlorides.
Synthesis of Diverse Ester and Amide Analogs
The versatile reactivity of this compound allows for the synthesis of a wide array of ester and amide analogs. These analogs are often synthesized to explore structure-activity relationships in medicinal chemistry programs.
Ester Analogs: Transesterification reactions can be employed to replace the ethyl group with other alkyl or aryl groups, leading to a variety of different esters. This can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst.
Amide Analogs: As discussed previously, amidation with a diverse range of primary and secondary amines leads to a large library of amide derivatives. This is a common strategy in the development of new pharmaceutical agents. For example, this compound is a key starting material in the synthesis of certain quinolone antibacterial agents. The synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate for these drugs, highlights the importance of this starting material. nih.gov
The combination of modifications at the ester/amide functionality and through cross-coupling reactions at the chloro position allows for the generation of a vast chemical space of novel compounds derived from this compound.
Below is a table summarizing some of the key transformations of this compound:
| Reactant | Reagents and Conditions | Product Type |
| Primary/Secondary Amine | Heat or Coupling Agents | Amide |
| Organoboron Reagent | Pd Catalyst, Base (e.g., Suzuki-Miyaura) | Biaryl |
| Alkene | Pd Catalyst, Base (e.g., Heck) | Substituted Alkene |
| Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Sonogashira) | Arylalkyne |
| Alcohol | Acid or Base Catalyst | Ester (Transesterification) |
Strategic Applications in Complex Organic Synthesis
Role as an Intermediate in Pharmaceutical Building Blocks
The structural framework of Ethyl 2-chloro-4,5-difluorobenzoate is integral to the synthesis of several classes of pharmaceutically active compounds. The presence of halogens allows for various coupling and substitution reactions, enabling the construction of more complex molecular architectures.
This compound, primarily through its carboxylic acid form (2-chloro-4,5-difluorobenzoic acid), is a key intermediate in the synthesis of potent quinolone antibacterials. google.comgoogle.com Quinolones are a major class of synthetic, broad-spectrum antibacterial drugs that have been used extensively to treat a variety of bacterial infections. nih.gov The synthesis of these quinolones often involves 4,5-difluoroanthranilic acid, which can be converted to 2-chloro-4,5-difluorobenzoic acid via diazotization. google.comgoogle.com This acid is then elaborated into the final quinolone structure. google.com The fluorine atom at the C-6 position of the quinolone scaffold is particularly important, giving rise to the highly effective fluoroquinolone subclass. nih.gov
Antifolates are a class of drugs that inhibit the action of folic acid, a critical component in the synthesis of nucleic acids and amino acids. This inhibition disrupts cellular replication, making them effective anticancer and antibacterial agents. nih.govnih.gov Difluoro-substituted benzoyl compounds are used in the development of advanced antifolates. For instance, the synthesis of N10-propargyl and N10-methylquinazoline antifolates with 2',5'-difluoro substitution has been described, starting from precursors like 2,5-difluoro-4-nitrobenzoic acid. researchgate.netresearchgate.net this compound represents a synthetically valuable starting material for analogous structures, where the chloro and fluoro groups can be strategically manipulated to build the required pharmacophore for targeting enzymes like dihydrofolate reductase (DHFR). nih.gov
The quinazoline (B50416) ring system is a prominent scaffold in medicinal chemistry, known for producing potent inhibitors of various enzymes, including tyrosine kinases and dihydrofolate reductase (DHFR). nih.govmdpi.comekb.eg Many quinazoline-based drugs are used in cancer therapy. nih.gov The synthesis of these inhibitors often requires substituted benzoic acid derivatives to construct the core structure. This compound is a suitable precursor for creating the substituted benzoyl portion of quinazoline inhibitors. The synthesis of novel 2-chloro-4-anilino-quinazoline derivatives, for example, has been shown to yield dual inhibitors of key cancer-related targets like EGFR and VEGFR-2. nih.gov The specific halogen substitution pattern on the benzoate (B1203000) precursor is crucial for modulating the biological activity and selectivity of the final inhibitor. nih.govmdpi.com
Contribution to Material Science: Fluorinated Polymer Precursors
Beyond pharmaceuticals, this compound serves as a precursor in material science. The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical properties. While detailed public research on its direct polymerization is limited, its structure makes it a candidate for the synthesis of fluorinated monomers. These monomers can then be used to create specialized fluoropolymers. The degradation and transformation of organic fluorine compounds are of significant interest, and polyfluorinated benzoates are studied for their unique characteristics. researchgate.net
Broader Applications in Fine Chemical Synthesis
The utility of this compound extends to the synthesis of other fine chemicals, including the modification of complex natural products. A notable example is its use in the semi-synthesis of derivatives of Brefeldin A, a cytotoxic natural macrolactone. mdpi.com In one study, a series of Brefeldin A ester derivatives were created to evaluate their antileukemia activity. mdpi.com Among these, Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate exhibited the strongest inhibitory effect against the K562 human chronic myelogenous leukemia cell line, with an IC₅₀ value of 0.84 µM. mdpi.com This derivative also showed significantly improved water solubility compared to the parent compound, highlighting how functionalization with this moiety can enhance both potency and drug-like properties. mdpi.com This application demonstrates the role of this compound in late-stage functionalization to create novel and more effective chemical entities.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Ethyl 2-chloro-4,5-difluorobenzoate, offering detailed insights into the proton, carbon, and fluorine atomic nuclei.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons. The ethyl ester moiety gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and appear as a quartet at approximately δ 4.40 ppm, with a coupling constant (J) of 7.1 Hz due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) appear as a triplet at around δ 1.41 ppm with the same coupling constant.
The aromatic region of the spectrum displays two signals, each corresponding to a single proton on the benzene (B151609) ring. The proton at the C-3 position (H-3) appears as a doublet of doublets at approximately δ 7.29 ppm. Its splitting pattern arises from coupling to the fluorine atoms at C-4 and C-5, with coupling constants of JH-F = 8.4 Hz and JH-F = 6.4 Hz, respectively. The proton at the C-6 position (H-6) is observed further downfield as a doublet of doublets at around δ 7.73 ppm, with coupling constants of JH-F = 10.4 Hz and JH-F = 8.2 Hz, also due to coupling with the fluorine nuclei. epo.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (ethyl) | 1.41 | Triplet (t) | 7.1 |
| -CH₂- (ethyl) | 4.40 | Quartet (q) | 7.1 |
| H-3 (aromatic) | 7.29 | Doublet of Doublets (dd) | JH-F = 8.4, JH-F = 6.4 |
| H-6 (aromatic) | 7.73 | Doublet of Doublets (dd) | JH-F = 10.4, JH-F = 8.2 |
Data obtained in CDCl₃. epo.org
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, around δ 165 ppm. The aliphatic carbons of the ethyl group, the methylene (-CH₂-) and methyl (-CH₃) carbons, resonate at approximately δ 62 ppm and δ 14 ppm, respectively.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~62 |
| Aromatic Carbons | 110 - 160 |
| C=O (ester) | ~165 |
¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atoms in the molecule. For this compound, the ¹⁹F NMR spectrum, referenced to trichlorofluoromethane (B166822) (CFCl₃), shows two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. epo.org
The fluorine atom at the C-4 position resonates at approximately δ -130.0 ppm. Its signal appears as a doublet of doublet of doublets, with coupling constants of JF-F = 20.6 Hz (coupling to the other fluorine), JF-H = 10.4 Hz (coupling to H-6), and JF-H = 8.2 Hz (coupling to H-3). The fluorine atom at the C-5 position appears at approximately δ -138.8 ppm, also as a doublet of doublet of doublets, with coupling constants of JF-F = 21.8 Hz (coupling to the other fluorine), JF-H = 8.4 Hz (coupling to H-3), and JF-H = 6.4 Hz (coupling to H-6). epo.org The significant coupling between the two fluorine atoms is a key feature in the spectrum.
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| F-4 | -130.0 | ddd | JF-F = 20.6, JF-H = 10.4, JF-H = 8.2 |
| F-5 | -138.8 | ddd | JF-F = 21.8, JF-H = 8.4, JF-H = 6.4 |
Data obtained in CDCl₃ with CFCl₃ as a reference. epo.org
While specific 2D NMR spectra for this compound were not found in the searched literature, the application of such techniques would be standard practice for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between the aromatic protons and their coupling partners, although in this case, the primary couplings are to fluorine.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals of the ethyl group to their corresponding carbon signals and the aromatic proton signals to their respective carbon atoms on the benzene ring.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in this compound.
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds and functional groups. A prominent and strong absorption band is observed at approximately 1742 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. epo.org
Other expected characteristic absorptions would include:
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations would appear at slightly higher wavenumbers, typically between 3000-3100 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
C-F and C-Cl Stretching: The vibrations of the carbon-fluorine and carbon-chlorine bonds will also give rise to characteristic absorptions in the fingerprint region, generally between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | ~1742 epo.org |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-O (Ester) | Stretching | 1000-1300 |
| C-F | Stretching | 1000-1400 |
| C-Cl | Stretching | 600-800 |
| C=C (Aromatic) | Stretching | 1400-1600 |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. It is particularly useful for identifying functional groups and elucidating molecular structure. For this compound, Raman analysis would be expected to reveal characteristic vibrational frequencies corresponding to its key structural features.
While specific, peer-reviewed Raman spectra for this exact compound are not widely published, the expected spectral features can be predicted based on its structure. Key vibrational bands would include:
Carbonyl (C=O) Stretching: A strong band typically appearing in the 1720-1740 cm⁻¹ region, characteristic of the ester functional group.
Aromatic Ring Vibrations: Multiple bands corresponding to C-C stretching within the benzene ring, typically observed between 1400 cm⁻¹ and 1600 cm⁻¹.
C-F Stretching: Strong vibrations associated with the carbon-fluorine bonds, expected in the 1100-1250 cm⁻¹ range.
C-Cl Stretching: A characteristic band for the carbon-chlorine bond, generally found in the lower frequency region of 600-800 cm⁻¹.
Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass, distinguishing it from other molecules with the same nominal mass. For this compound (molecular formula C₉H₇ClF₂O₂), HRMS is the definitive method for confirming its identity. researchgate.net
The technique is sensitive enough to detect various ionic species (adducts) of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. rsc.orgbiorxiv.org The exact masses of these adducts can be calculated and compared against measured values to validate the molecular formula. researchgate.net
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Formula | Adduct Type | Calculated m/z |
|---|---|---|
| [C₉H₇ClF₂O₂ + H]⁺ | [M+H]⁺ | 221.01755 |
| [C₉H₇ClF₂O₂ + Na]⁺ | [M+Na]⁺ | 242.99949 |
| [C₉H₇ClF₂O₂ + K]⁺ | [M+K]⁺ | 258.97343 |
| [C₉H₇ClF₂O₂ + NH₄]⁺ | [M+NH₄]⁺ | 238.04409 |
| [C₉H₇ClF₂O₂ - H]⁻ | [M-H]⁻ | 219.00299 |
Data sourced from predicted values. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) adds another dimension to structural analysis by inducing the fragmentation of a selected precursor ion. The resulting fragment ions (product ions) provide valuable information about the molecule's substructures and connectivity. An MS/MS experiment on the [M+H]⁺ ion of this compound would involve isolating the ion at m/z 221.01755 and subjecting it to collision-induced dissociation.
The fragmentation pattern can be predicted based on the strengths of chemical bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely include:
Loss of ethylene (B1197577) (C₂H₄): Cleavage of the ethyl ester to form the carboxylic acid fragment.
Loss of the ethoxy group (-OC₂H₅): Resulting in an acylium ion.
Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.
Cleavage of halogens: Loss of Cl or F atoms, although less common as an initial fragmentation step.
Analysis of these fragmentation pathways helps to piece together the molecular structure, confirming the presence and arrangement of the ester and halogenated phenyl groups. epo.org
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts that may be present after its synthesis. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is found.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). csic.es this compound, being a moderately polar compound, would be well-retained and separated from more polar or less polar impurities. By integrating the area of the detector signal (commonly UV absorbance at a specific wavelength), the purity of a sample can be quantified with high accuracy. The method is widely used to monitor reaction progress and to qualify the final product. researchgate.net
Table 2: Typical HPLC Parameters for Analysis of Aromatic Esters
| Parameter | Description |
|---|---|
| Column | Reverse-phase C18 (e.g., 4.6 x 50 mm, 2.5 µm particle size) |
| Mobile Phase | Gradient of water and acetonitrile (or methanol), often with 0.1% formic acid |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm |
| Application | Purity analysis, reaction monitoring, impurity profiling |
These are general conditions and would be optimized for specific analyses. biorxiv.orgcsic.es
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideally suited for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC-MS, the technique is particularly valuable for identifying volatile impurities, residual solvents, or volatile byproducts from its synthesis. ijpsr.comnih.gov
In GC-MS, the sample is vaporized and separated in a capillary column before entering the mass spectrometer, which generates a mass spectrum for each eluting component. jfda-online.com This allows for positive identification of trace contaminants.
Table 3: Expected Key Fragments in EI-MS of this compound
| m/z | Identity | Description |
|---|---|---|
| 220/222 | [M]⁺ | Molecular ion (showing isotopic pattern for one chlorine atom) |
| 192/194 | [M - C₂H₄]⁺ | Loss of ethylene |
| 175/177 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 147 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |
Fragmentation is based on electron ionization (EI) and general fragmentation rules for similar compounds.
X-ray Crystallography for Solid-State Structure Determination
As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive experimental data on its crystal packing, bond lengths, and bond angles in the solid state are unavailable. However, the crystallographic analysis of structurally related compounds can provide valuable insights into the likely molecular conformation and intermolecular interactions that this compound might adopt.
For instance, the crystal structure of ethyl 4-amino-3,5-difluorobenzoate has been determined. This molecule shares the ethyl benzoate (B1203000) framework and the presence of two fluorine atoms on the benzene ring, though it possesses an amino group instead of a chlorine atom and at a different position. X-ray diffraction studies of this related compound reveal a planar conformation of the benzene ring and provide precise measurements of the C-F and C-C bond lengths within the aromatic system.
Furthermore, lanthanide complexes incorporating the 2-chloro-4,5-difluorobenzoate ligand have been synthesized and their crystal structures have been investigated. While the coordination to a metal center alters the electronic properties and conformation of the benzoate ligand, these studies offer a glimpse into the coordination behavior of this anion and the geometry of the substituted phenyl ring.
The study of such related structures underscores the power of X-ray crystallography to provide an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for a complete structural characterization of this compound, should suitable single crystals become available for analysis.
| Crystallographic Data for a Related Compound: Ethyl 4-amino-3,5-difluorobenzoate | | :--- | :--- | | Parameter | Value | | Crystal System | Orthorhombic | | Space Group | Data not available in search results | | a (Å) | Data not available in search results | | b (Å) | Data not available in search results | | c (Å) | Data not available in search results | | α (°) | 90 | | β (°) | 90 | | γ (°) | 90 | | Volume (ų) | Data not available in search results | | Z | Data not available in search results |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Ethyl 2-chloro-4,5-difluorobenzoate provide fundamental data on its geometry, vibrational modes, and electronic properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of the electronic environment.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. While specific experimental data for the ethyl ester is scarce, studies on the parent compound, 2-chloro-4,5-difluorobenzoic acid, provide a basis for understanding the structural parameters of the benzene (B151609) ring. The optimized geometry would reveal the planarity of the aromatic ring and the orientation of the ethyl ester group relative to the ring.
Table 1: Predicted Structural Parameters for Halogenated Benzoic Acids (Illustrative)
| Parameter | 2-chlorobenzoic acid | 2-amino-4,5-difluorobenzoic acid |
|---|---|---|
| C-Cl Bond Length (Å) | ~1.74 | - |
| C-F Bond Length (Å) | - | ~1.35 |
| C=O Bond Length (Å) | ~1.21 | ~1.22 |
| O-H Bond Length (Å) | ~0.97 | ~0.96 |
Note: This table is illustrative and based on data for related compounds. Specific values for this compound would require dedicated calculations.
Once the optimized geometry is obtained, vibrational frequency analysis can be performed to predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, the characteristic stretching frequencies of the C=O group in the ester, the C-Cl bond, and the C-F bonds can be precisely assigned. Studies on similar molecules like p-chlorobenzoic acid and 2-amino-4,5-difluorobenzoic acid have demonstrated the accuracy of DFT in predicting vibrational spectra. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | ~1730 - 1750 |
| C-O (Ester) | Stretching | ~1250 - 1300 |
| C-Cl | Stretching | ~700 - 800 |
| C-F | Stretching | ~1100 - 1250 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
Note: These are typical ranges and specific calculated values for this compound would be needed for precise assignment.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity.
Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis spectra) and provide insights into the nature of electronic excitations. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the carbonyl group of the ester. The electron-withdrawing nature of the chlorine and fluorine atoms will influence the energies of these orbitals.
Table 3: Illustrative HOMO-LUMO Energies and Gap
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Molecular Dynamics Simulations
While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, taking into account its interactions with its environment, such as a solvent. An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation, conformational flexibility, and transport properties. Such simulations are computationally intensive but offer a dynamic perspective on how the molecule behaves in a realistic chemical setting. For instance, MD simulations have been used to study the effects of solvents on the crystal habits of related aromatic compounds. chemrxiv.org
Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov By developing a QSRR model, it is possible to predict the reactivity of new, unsynthesized compounds. For a series of substituted benzoates, a QSRR model could be built using descriptors derived from computational chemistry (such as HOMO-LUMO energies, atomic charges, or steric parameters) to predict reaction rates for processes like hydrolysis or aminolysis. researchgate.netnih.govacs.org While no specific QSRR model for this compound has been reported, the principles of QSRR could be applied to understand how the chloro and fluoro substituents quantitatively affect its reactivity compared to other benzoate (B1203000) esters.
Reaction Mechanism Studies Through Computational Approaches
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, computational methods can be used to study the pathways of its synthesis or its subsequent reactions. For example, the mechanism of the esterification of 2-chloro-4,5-difluorobenzoic acid with ethanol (B145695) could be investigated to understand the transition states and intermediates involved. Similarly, the mechanisms of nucleophilic substitution reactions on the aromatic ring can be explored. Computational studies on the aminolysis of methyl benzoate have provided detailed insights into the concerted and stepwise pathways, highlighting the role of catalysts. researchgate.netnih.govacs.org Such studies on this compound would be valuable for optimizing reaction conditions and predicting potential side products.
Future Directions and Emerging Research Avenues
Development of Chemo- and Regioselective Synthesis of Complex Analogs
The strategic positioning of the chloro and difluoro substituents on the benzoate (B1203000) ring makes ethyl 2-chloro-4,5-difluorobenzoate an ideal starting material for the synthesis of complex molecular architectures with a high degree of control over the final product's structure.
A significant area of research involves the use of this compound in the synthesis of quinolone antibiotics. google.comworktribe.comgoogle.commdpi.com The process often begins with the conversion of this compound into a β-ketoester, which then serves as a key intermediate. google.com For instance, reaction with triethyl orthoformate and subsequent treatment with an amine, such as cyclopropylamine, yields an enamine intermediate. google.com This intermediate can then undergo intramolecular cyclization to form the core quinolone scaffold. google.com The ability to introduce various substituents at different stages of this process allows for the creation of a diverse library of quinolone analogs.
Furthermore, the development of synthetic routes to complex analogs extends to its use in creating derivatives of natural products. For example, a derivative, brefeldin A 7-O-2-chloro-4,5-difluorobenzoate, has been synthesized and has shown potent inhibitory effects on the proliferation of certain cancer cell lines. researchgate.netnih.gov The synthesis of such analogs often involves esterification of the natural product with 2-chloro-4,5-difluorobenzoic acid, which is derived from the ethyl ester. nih.gov This highlights the importance of chemo- and regioselectivity, as the reaction must selectively target specific functional groups within the complex natural product scaffold.
The table below illustrates the synthesis of a key intermediate for quinolone antibiotics starting from this compound.
| Step | Reactant 1 | Reactant 2 | Reagent/Condition | Product |
| 1 | This compound | Diethyl malonate | Sodium ethoxide | Ethyl 2-chloro-4,5-difluorobenzoylacetate |
| 2 | Ethyl 2-chloro-4,5-difluorobenzoylacetate | Triethyl orthoformate | Acetic anhydride, heat | Ethyl 2-(ethoxymethylene)-2-(2-chloro-4,5-difluorobenzoyl)acetate |
| 3 | Ethyl 2-(ethoxymethylene)-2-(2-chloro-4,5-difluorobenzoyl)acetate | Cyclopropylamine | Ethanol (B145695) | Ethyl 2-[(cyclopropylamino)methylene]-2-(2-chloro-4,5-difluorobenzoyl)acetate |
Exploration of Novel Catalytic Transformations Involving the Compound
The reactivity of the carbon-chlorine bond in this compound makes it a prime candidate for a variety of catalytic cross-coupling reactions. These transformations are crucial for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully employed to couple this compound with various anilines. nih.gov This reaction is instrumental in the synthesis of N-aryl anthranilic acid derivatives, which are important precursors for various pharmaceuticals. nih.gov The choice of palladium catalyst and ligands is critical to achieve high yields and selectivity.
Copper-catalyzed reactions also represent a promising avenue for the functionalization of this compound. For example, (NHC)Cu-catalyzed C-H amidation has emerged as a powerful tool for the direct introduction of amino groups into arenes. ibs.re.kr While not yet specifically reported for this compound, the principles of this methodology could be applied to selectively amidate the aromatic ring, offering a complementary approach to traditional cross-coupling methods.
The development of novel catalytic systems that can selectively activate and transform the C-Cl bond in the presence of the C-F bonds is an ongoing area of research. The differential reactivity of these halogen atoms allows for sequential and site-selective modifications, providing a powerful strategy for the synthesis of highly functionalized aromatic compounds.
The following table summarizes some of the key catalytic transformations involving haloaromatics, which are applicable to this compound.
| Reaction Type | Catalyst System | Reactant Type | Bond Formed |
| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) with phosphine (B1218219) ligands | Amines | C-N |
| Suzuki Coupling | Palladium(0) with phosphine ligands | Boronic acids/esters | C-C |
| Heck Coupling | Palladium(0) with phosphine ligands | Alkenes | C-C |
| Sonogashira Coupling | Palladium(0) and Copper(I) with phosphine ligands | Terminal alkynes | C-C (sp) |
| Ullmann Condensation | Copper(I) or Copper(0) | Alcohols, phenols, amines | C-O, C-N |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. This compound and its derivatives are well-suited for integration into these modern synthetic workflows.
Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities in reactions involving this compound. For instance, the synthesis of quinolone intermediates, which can involve exothermic steps, can be managed more safely and efficiently in a flow reactor. google.com The development of transition metal-free synthesis of certain drug molecules has been optimized for flow chemistry, showcasing the potential for broader application. mdpi.com
Automated synthesis platforms, which combine robotics with flow chemistry, can be programmed to perform multi-step syntheses starting from this compound. This allows for the rapid generation of libraries of analogs for high-throughput screening in drug discovery programs. The modular nature of these platforms facilitates the exploration of a wide range of reaction conditions and building blocks, accelerating the optimization of synthetic routes.
Advanced Computational Methodologies for Predictive Chemical Design
Computational chemistry is playing an increasingly important role in understanding and predicting the reactivity and properties of molecules like this compound. escholarship.orgnih.govpurdue.edu Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, predict regioselectivity, and design novel catalysts. nih.govpurdue.edu
For instance, computational studies can help elucidate the factors that govern the selectivity of catalytic reactions, such as the Buchwald-Hartwig amination, by modeling the transition states and intermediates involved. escholarship.org This information can then be used to rationally design more efficient and selective catalysts. Molecular docking studies can predict how analogs derived from this compound might bind to biological targets, guiding the design of new drug candidates. researchgate.net
Furthermore, computational methods can be used to predict the physicochemical properties of new analogs, such as their solubility and metabolic stability, which are crucial for drug development. By integrating computational design with experimental synthesis, researchers can accelerate the discovery of new molecules with desired properties, making the process more efficient and cost-effective.
The table below outlines the application of various computational methods in the context of research involving this compound.
| Computational Method | Application | Predicted Property/Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies, catalyst design | Reaction energies, transition state geometries, regioselectivity |
| Molecular Docking | Drug design, binding mode analysis | Binding affinity, protein-ligand interactions |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Potency, efficacy of analogs |
| Molecular Dynamics (MD) Simulations | Studying conformational changes, solvation effects | Dynamic behavior of molecules, free energy of binding |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-chloro-4,5-difluorobenzoate, and how can reaction efficiency be quantified?
Answer: The synthesis typically involves esterification of 2-chloro-4,5-difluorobenzoic acid using ethanol and a catalyst (e.g., thionyl chloride or sulfuric acid). Key parameters include reaction temperature (60–80°C), solvent selection (e.g., toluene or dichloromethane), and molar ratios (acid:ethanol = 1:3–5). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Yield optimization requires careful control of moisture, as hydrolysis of the ester bond can occur. Post-synthesis purification via fractional distillation or column chromatography is critical to achieving >95% purity .
Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regioselectivity and substituent positions. For example:
- ¹H NMR : Ethyl group protons appear as a quartet (δ ~1.3 ppm) and triplet (δ ~4.3 ppm).
- ¹⁹F NMR : Fluorine atoms at positions 4 and 5 exhibit distinct chemical shifts due to electronic effects from the chlorine substituent.
Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR confirms ester carbonyl (C=O) stretching at ~1720 cm⁻¹ .
Q. What stability considerations are critical for storing this compound?
Answer: The compound is sensitive to hydrolysis under acidic/basic conditions. Storage recommendations:
Q. How are impurities or byproducts identified and quantified during synthesis?
Answer: Common impurities include unreacted 2-chloro-4,5-difluorobenzoic acid and diethyl ether byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) separates these species. Quantification via external calibration curves ensures compliance with ICH guidelines (impurities <0.1%). GC-MS identifies volatile degradation products, such as ethyl chloride or fluorobenzene derivatives .
Advanced Research Questions
Q. How do electronic effects of chlorine and fluorine substituents influence regioselectivity in further functionalization?
Answer: The electron-withdrawing chlorine (para to ester) and fluorines (meta positions) direct electrophilic substitution to the least deactivated aromatic site. For example, nitration occurs preferentially at position 6 (ortho to fluorine). Computational studies (DFT calculations) predict activation energies for competing reaction pathways, validated experimentally via isotopic labeling or competitive reaction kinetics .
Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzoate derivatives?
Answer: Discrepancies in NMR shifts often arise from solvent effects or pH variations. Standardization protocols include:
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
Answer: Density Functional Theory (DFT) models simulate transition states for Suzuki-Miyaura or Ullmann couplings. Key parameters:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer: While the compound is not chiral, side reactions (e.g., racemization of intermediates) must be controlled. Scale-up challenges include:
Q. How does this compound serve as a precursor in medicinal chemistry?
Answer: The ester is hydrolyzed to 2-chloro-4,5-difluorobenzoic acid, a key intermediate in:
- Antibiotics : Fluoroquinolone derivatives targeting DNA gyrase.
- Kinase Inhibitors : Substituents enhance binding to ATP pockets.
Structure-activity relationship (SAR) studies optimize bioactivity by modifying the fluorine pattern .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions.
- Data Interpretation : Cross-reference spectral libraries (e.g., NIST, PubChem) to resolve ambiguities .
- Safety Protocols : Handle fluorinated compounds in fume hoods; monitor for HF release during decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
